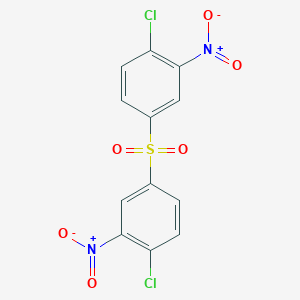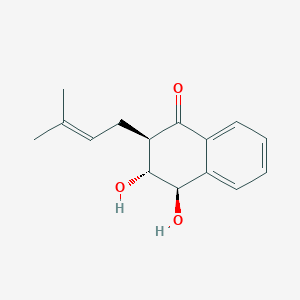
3-Hydroxycatalponol
Übersicht
Beschreibung
3-Hydroxycatalponol is an organic compound with the chemical formula C15H16O4 . It appears as white to pale yellow crystals or crystalline powder and is soluble in alcohol and ketone solvents, but has low solubility in water . This compound is used in various industries, including cosmetics and pharmaceuticals, due to its skin whitening, antioxidant, anti-tumor, and neuroprotective properties .
Wissenschaftliche Forschungsanwendungen
3-Hydroxycatalponol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential effects on cellular processes and its role in metabolic pathways.
Wirkmechanismus
Target of Action
It’s known that this compound is used in the cosmetic industry as a skin whitening agent and antioxidant, and in the pharmaceutical field for cancer treatment and treatment of neurodegenerative diseases . This suggests that its targets could be related to melanin synthesis, oxidative stress pathways, cancer cell proliferation, and neurodegenerative processes.
Mode of Action
Given its uses, it can be hypothesized that it interacts with its targets to modulate their activity, leading to skin whitening, antioxidant effects, potential anti-tumor effects, and neuroprotective effects .
Pharmacokinetics
It’s known that 3-Hydroxycatalponol is soluble in alcohol and Ketone solvents, but its solubility in water is low . This could impact its bioavailability and distribution in the body.
Result of Action
The result of this compound’s action is manifested in its various reported effects. In the cosmetic industry, it’s used as a skin whitening agent and antioxidant, reducing skin pigmentation and providing anti-aging effects . In the pharmaceutical field, it’s studied for its potential anti-tumor and neuroprotective effects .
Action Environment
Its solubility characteristics suggest that the presence of certain solvents could impact its action and efficacy .
Vorbereitungsmethoden
3-Hydroxycatalponol can be prepared through several methods, including extraction from natural sources and chemical synthesis. A common synthetic route involves converting a suitable starting compound to this compound under oxidative conditions . The industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
3-Hydroxycatalponol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can occur under acidic or basic conditions, often using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxycatalponol is unique due to its specific chemical structure and properties. Similar compounds include:
Catalponol: (CAS 34168-56-4)
1-Hydroxy-2-prenylnaphthalene: (CAS 16274-34-3)
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran: (CAS 16274-33-2)
Mollugin: (CAS 55481-88-4)
3-Hydroxymollugin: (CAS 154706-45-3)
3-Methoxymollugin: (CAS 154706-44-2)
Dihydromollugin: (CAS 60657-93-4)
Nonin A: (CAS 1357351-29-1)
Furomollugin: (CAS 61658-41-1).
These compounds share similar structural features but differ in their functional groups and specific bioactivities, making this compound distinct in its applications and effects.
Eigenschaften
IUPAC Name |
(2R,3R,4R)-3,4-dihydroxy-2-(3-methylbut-2-enyl)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18/h3-7,12,14-15,17-18H,8H2,1-2H3/t12-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURPSZILBYSJEM-NWANDNLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(C(C2=CC=CC=C2C1=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1[C@H]([C@@H](C2=CC=CC=C2C1=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


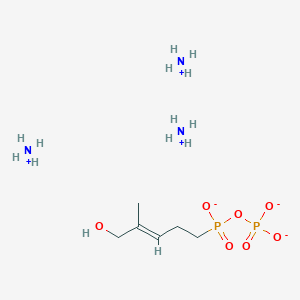
![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)


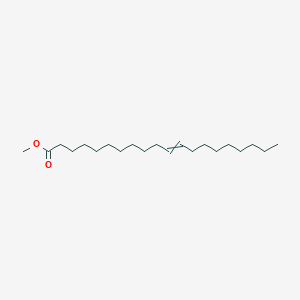

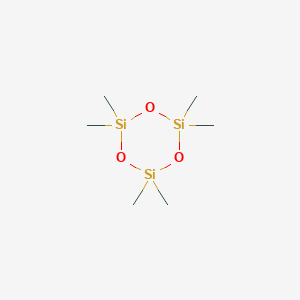
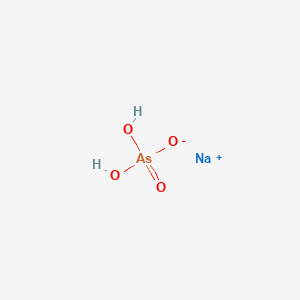
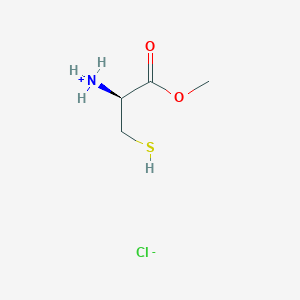
![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)

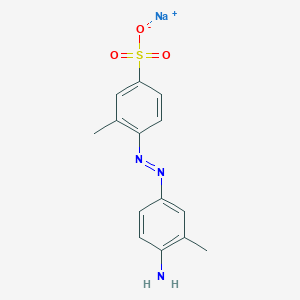
![5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B157295.png)
